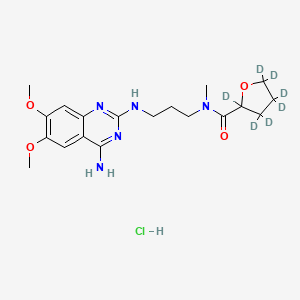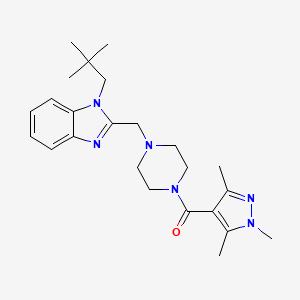
FTase Inhibitor III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FTase Inhibitor III is a compound that targets farnesyltransferase, an enzyme responsible for the farnesylation of proteins such as Ras. Farnesylation is a post-translational modification that allows proteins to attach to cell membranes, which is crucial for their function. Inhibiting farnesyltransferase can prevent the proper functioning of these proteins, making this compound a potential therapeutic agent, particularly in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions: FTase Inhibitor III can be synthesized through a series of organic reactions. The synthetic route typically involves the formation of key intermediates, followed by coupling reactions and purification steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions: FTase Inhibitor III undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
科学研究应用
FTase Inhibitor III has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of farnesylation and its inhibition.
Biology: Helps in understanding the role of farnesylated proteins in cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating cancers, particularly those involving mutations in the Ras protein.
Industry: Used in the development of targeted therapies and as a lead compound for drug discovery
作用机制
FTase Inhibitor III exerts its effects by binding to the active site of farnesyltransferase, thereby preventing the enzyme from catalyzing the farnesylation of target proteins. This inhibition disrupts the proper localization and function of these proteins, leading to impaired cell signaling and growth. The primary molecular targets are the Ras proteins, which play a critical role in cell proliferation and survival .
相似化合物的比较
Tipifarnib: Another farnesyltransferase inhibitor with similar anticancer properties.
Lonafarnib: Inhibits farnesyltransferase and is used in the treatment of progeria.
BMS-214662: A potent farnesyltransferase inhibitor with broad-spectrum anticancer activity
Uniqueness: FTase Inhibitor III is unique due to its specific binding affinity and selectivity for farnesyltransferase. It has shown promising results in preclinical studies, particularly in targeting cancers driven by mutations in the Ras protein .
属性
分子式 |
C24H34N6O |
|---|---|
分子量 |
422.6 g/mol |
IUPAC 名称 |
[4-[[1-(2,2-dimethylpropyl)benzimidazol-2-yl]methyl]piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C24H34N6O/c1-17-22(18(2)27(6)26-17)23(31)29-13-11-28(12-14-29)15-21-25-19-9-7-8-10-20(19)30(21)16-24(3,4)5/h7-10H,11-16H2,1-6H3 |
InChI 键 |
YHWDDYZFKUHHMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


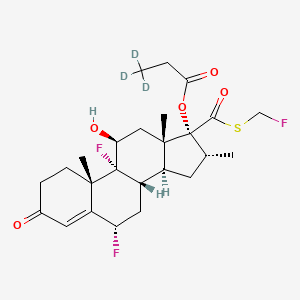
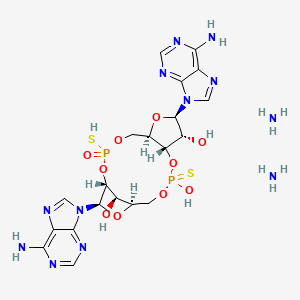
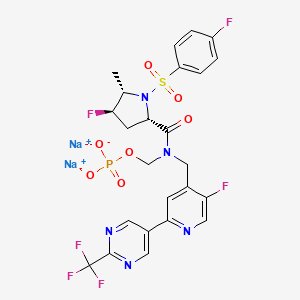
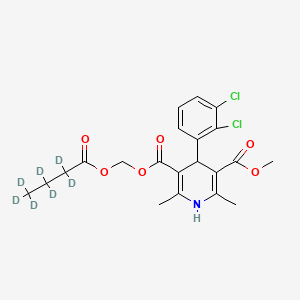
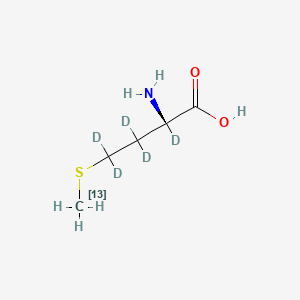
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B12422014.png)
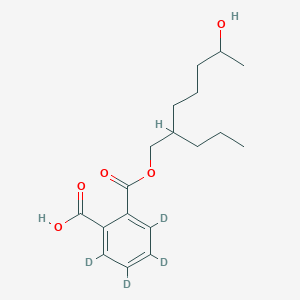
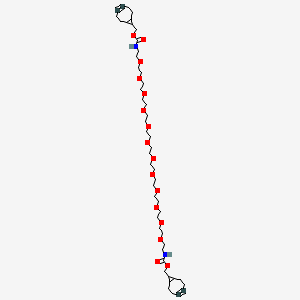
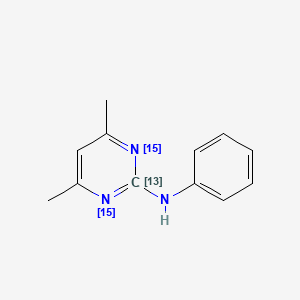
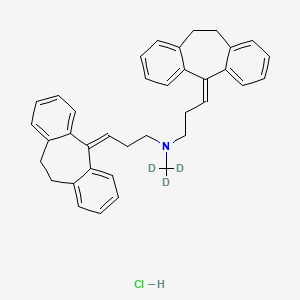
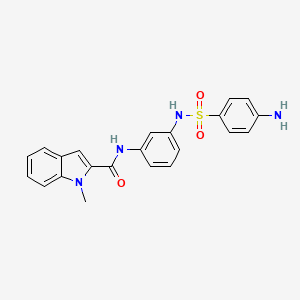
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
